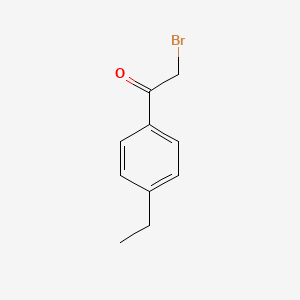

2-Bromo-1-(4-ethylphenyl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(4-ethylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-2-8-3-5-9(6-4-8)10(12)7-11/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNYSPDGJBPTDDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80496523 | |

| Record name | 2-Bromo-1-(4-ethylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80496523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2632-14-6 | |

| Record name | 2-Bromo-1-(4-ethylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80496523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Bromo-1-(4-ethylphenyl)ethanone CAS number 2632-14-6

An In-depth Technical Guide to 2-Bromo-1-(4-ethylphenyl)ethanone (CAS: 2632-14-6)

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and process development scientists engaged in synthetic organic chemistry. It provides an in-depth exploration of this compound, a pivotal intermediate whose structural features—a reactive α-bromo ketone moiety and a substituted phenyl ring—make it a valuable building block for a diverse range of complex molecular architectures. This document moves beyond a simple recitation of facts to explain the underlying principles governing its synthesis, reactivity, and application, reflecting field-proven insights and a commitment to scientific integrity.

Core Compound Identity and Physicochemical Properties

This compound is an aromatic ketone distinguished by a bromine atom at the alpha (α) position relative to the carbonyl group. This specific arrangement of functional groups is the primary source of its synthetic utility.

The presence of the bromine atom, a good leaving group, renders the α-carbon highly electrophilic and susceptible to nucleophilic attack. This reactivity is central to its role in forming new carbon-carbon and carbon-heteroatom bonds, which is fundamental in the construction of pharmaceutical agents and other high-value organic compounds.[1][2]

Table 1: Physicochemical and Spectroscopic Data

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 2632-14-6 | [1][3] |

| Molecular Formula | C₁₀H₁₁BrO | [3] |

| Molecular Weight | 227.1 g/mol | [3] |

| Melting Point | 33-34 °C | [3][4] |

| Boiling Point | 289.4 ± 23.0 °C (Predicted) | [3] |

| Density | 1.360 ± 0.06 g/cm³ (Predicted) | [3] |

| Appearance | White to off-white solid | [4] |

| Mass Spec (m/z) | 227, 229 (Characteristic 1:1 isotopic pattern for Br) | [5] |

| IR (C=O Stretch) | Approx. 1680-1700 cm⁻¹ |[6][7] |

Strategic Synthesis: From Precursor to Final Product

The synthesis of this compound is a well-established two-step process. The logic is to first construct the ketone backbone (4'-ethylacetophenone) and then introduce the α-bromo functionality. This sequential approach ensures high yields and minimizes side reactions.

Step 1: Synthesis of Precursor 1-(4-Ethylphenyl)ethanone (CAS: 937-30-4)

The most efficient route to the precursor ketone is the Friedel-Crafts acylation of ethylbenzene.[8][9] This classic electrophilic aromatic substitution reaction attaches an acetyl group to the aromatic ring.

Causality of Experimental Choice: The ethyl group on the benzene ring is an ortho-, para-directing activator. Due to steric hindrance from the ethyl group, the acylation reaction overwhelmingly favors substitution at the para-position, leading to the desired 1-(4-ethylphenyl)ethanone with high regioselectivity.[10] Aluminum chloride (AlCl₃) is the standard Lewis acid catalyst; it coordinates with the acylating agent (acetic anhydride or acetyl chloride) to generate a highly electrophilic acylium ion, which is then attacked by the electron-rich ethylbenzene ring.[9][11]

Caption: High-level workflow for the two-step synthesis.

This protocol is adapted from established Friedel-Crafts procedures.[12][13]

-

Reactor Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer.

-

Initial Charging: Charge the flask with anhydrous aluminum chloride (AlCl₃, 2.0 eq) and anhydrous dichloromethane (DCM). Cool the slurry to -70 °C using a dry ice/acetone bath.

-

Substrate Addition: Add ethylbenzene (1.0 eq) to the cooled slurry.

-

Reagent Addition: Prepare a solution of acetic anhydride (1.0 eq) in DCM and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 2-3 hours, ensuring the internal temperature remains below -65 °C.[13]

-

Reaction: Stir the mixture for an additional 2 hours, allowing the temperature to slowly rise to -50 °C.[12]

-

Quenching: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Stir vigorously until all solids dissolve.

-

Extraction & Wash: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-(4-ethylphenyl)ethanone as a colorless liquid.[12] Purity can be assessed by GC-MS and NMR.

Step 2: α-Bromination of 1-(4-Ethylphenyl)ethanone

This step involves a selective electrophilic substitution at the α-carbon. The reaction proceeds via an acid-catalyzed enol intermediate, which is the active nucleophile.[14][15]

Mechanistic Insight: The reaction begins with the protonation of the carbonyl oxygen, which increases the acidity of the α-hydrogens.[16][17] A weak base then removes an α-proton to form the enol tautomer. The electron-rich double bond of the enol attacks molecular bromine (or another electrophilic bromine source), forming a new C-Br bond.[14] Subsequent deprotonation of the carbonyl oxygen regenerates the ketone, yielding the final α-bromo ketone product.[16][18]

Caption: Mechanism of acid-catalyzed α-bromination.

This protocol is based on a highly efficient and selective bromination method.[5]

-

Reactor Setup: In a round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, dissolve 1-(4-ethylphenyl)ethanone (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add phenyltrimethylammonium tribromide (PTT, 1.0 eq) to the solution in portions over 15-20 minutes. A precipitate will form.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Workup: Concentrate the reaction mixture under reduced pressure. Dilute the residue with diethyl ether.

-

Wash: Wash the ether solution sequentially with water (3 times) and then with brine.

-

Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude product.

-

Purification: The product is often of high purity (>99% by HPLC) after workup.[5] If necessary, it can be further purified by recrystallization from a suitable solvent like hexane or ethanol/water.

Reactivity and Applications in Drug Development

The synthetic value of this compound lies in its predictable reactivity. The α-carbon is a potent electrophile, readily undergoing Sₙ2 reactions with a wide range of nucleophiles. This makes it a cornerstone intermediate for synthesizing diverse molecular scaffolds.

Key Applications:

-

Heterocycle Synthesis: It is a common precursor for synthesizing substituted thiazoles, imidazoles, oxazoles, and other heterocycles that are prevalent in medicinal chemistry. For example, condensation with thioamides or thioureas yields pharmacologically active thiazole rings.

-

Pharmaceutical Intermediates: The compound serves as a starting material for building more complex molecules, including potential enzyme inhibitors and receptor antagonists.[2][19] The introduction of the phenacyl bromide moiety is a key step in the synthesis of many biologically active compounds.

-

Formation of α,β-Unsaturated Ketones: Base-induced elimination of HBr from the product can be used to synthesize the corresponding α,β-unsaturated ketone, another important functional group in organic synthesis.[15]

Caption: Synthetic utility via nucleophilic substitution.

Safety, Handling, and Storage

As with all α-halo ketones, this compound must be handled with appropriate caution. These compounds are typically classified as irritants and lachrymators (tear-producing agents).

Mandatory Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[20]

-

Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[21][22] In case of contact, immediately flush the affected area with copious amounts of water.[20]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[20]

Conclusion

This compound (CAS 2632-14-6) is more than a simple chemical; it is a versatile and powerful tool for synthetic chemists. Its preparation via a reliable two-step sequence involving Friedel-Crafts acylation and subsequent α-bromination is both scalable and efficient. The true value of this compound is realized in its predictable reactivity, which allows for the strategic and controlled introduction of complex functionality, particularly in the synthesis of heterocyclic systems for pharmaceutical research. A thorough understanding of its properties, synthesis, and safe handling procedures, as detailed in this guide, is essential for leveraging its full potential in the laboratory and beyond.

References

-

4-Ethylacetophenone synthesis - ChemicalBook . Link

-

Halogenation Of Ketones via Enols - Master Organic Chemistry . Link

-

An In-depth Technical Guide to the Electrophilic Alpha-Bromination of 2-Pentanone - Benchchem . Link

-

Alpha Halogenation of Aldehydes and Ketones - Chemistry LibreTexts . Link

-

4'-Ethylacetophenone | High-Purity Research Chemical - Benchchem . Link

-

Alpha Halogenation of Ketones - YouTube . Link

-

mechanism of alpha-halogenation of ketones - YouTube . Link

-

Synthesis of 4-methylacetophenone - PrepChem.com . Link

-

2-bromo-4-ethylacetophenone 2632-14-6 - Guidechem . Link

-

Synthesis and Characterization of 4-Ethylbenzophenone . Link

-

2-bromo-4-ethylacetophenone CAS#: 2632-14-6 - ChemicalBook . Link

-

Friedel–Crafts reaction - Wikipedia . Link

-

2-Bromo-1-[4-(diethylamino)phenyl]ethanone - PubChem . Link

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry . Link

-

friedel-crafts acylation of benzene . Link

-

Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction . Link

-

CAS 2632-14-6: Ethanone,2-bromo-1-(4-ethylphenyl)- - Cymit Química S.L . Link

-

2-Bromo-1-(4-bromophenyl)ethanone: Comprehensive Overview and Applications . Link

-

Cas 2632-14-6,2-bromo-4-ethylacetophenone | lookchem . Link

-

2-Bromo-1-(4-hydroxyphenyl)ethanone SDS, 2491-38-5 Safety Data Sheets - ECHEMI . Link

-

SAFETY DATA SHEET - Sigma-Aldrich . Link

-

Synthesis of 2-bromo-1-(4-benzyloxy-phenyl)-ethanone - PrepChem.com . Link

-

SAFETY DATA SHEET - Fisher Scientific . Link

-

SAFETY DATA SHEET - Fisher Scientific . Link

-

This compound|2632-14-6|Nanjing Qiangshan . Link

-

Ethanone, 2-bromo-1-phenyl- - the NIST WebBook . Link

-

Safety data sheet - British Pharmacopoeia . Link

-

This compound - AKSci . Link

-

2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC - NIH . Link

-

(i) 2-Bromo-1-(4-chlorophenyl)ethanone or... - ResearchGate . Link

Sources

- 1. CAS 2632-14-6: Ethanone,2-bromo-1-(4-ethylphenyl)- [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [wap.guidechem.com]

- 4. ååå°æ-ååç»è´¹æé [njqschem.com:8181]

- 5. 2-bromo-4-ethylacetophenone CAS#: 2632-14-6 [m.chemicalbook.com]

- 6. 2-Bromo-1-[4-(diethylamino)phenyl]ethanone | C12H16BrNO | CID 2795030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ethanone, 2-bromo-1-phenyl- [webbook.nist.gov]

- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 4-Ethylacetophenone synthesis - chemicalbook [chemicalbook.com]

- 13. benchchem.com [benchchem.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. m.youtube.com [m.youtube.com]

- 18. m.youtube.com [m.youtube.com]

- 19. researchgate.net [researchgate.net]

- 20. fishersci.com [fishersci.com]

- 21. echemi.com [echemi.com]

- 22. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Bromo-1-(4-ethylphenyl)ethanone: A Key Intermediate in Synthetic and Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of α-Bromoketones

In the landscape of modern organic synthesis and drug discovery, α-bromo ketones stand out as exceptionally versatile intermediates. Their unique structural motif, characterized by a bromine atom positioned on the carbon adjacent to a carbonyl group, imparts a high degree of reactivity that is strategically leveraged in the construction of complex molecular architectures. The electrophilic nature of the α-carbon, activated by both the neighboring carbonyl and the bromine leaving group, renders it susceptible to a wide array of nucleophilic substitution reactions. This inherent reactivity has established α-bromo ketones as pivotal building blocks in medicinal chemistry, particularly in the synthesis of heterocyclic compounds and as scaffolds for targeted covalent inhibitors. This guide provides a comprehensive technical overview of a specific and valuable member of this class: 2-Bromo-1-(4-ethylphenyl)ethanone.

Molecular Structure and Physicochemical Properties

This compound, also known by its synonym 2-Bromo-4'-ethylacetophenone, is an aromatic ketone with the chemical formula C₁₀H₁₁BrO. The molecular structure consists of an ethanone backbone substituted with a bromine atom at the α-position and a 4-ethylphenyl group attached to the carbonyl carbon.

| Property | Value | Source |

| CAS Number | 2632-14-6 | N/A |

| Molecular Formula | C₁₀H₁₁BrO | N/A |

| Molecular Weight | 227.10 g/mol | N/A |

| Appearance | White to brown powder or lump | N/A |

| Melting Point | 30-34 °C | N/A |

| Boiling Point | 289.4 ± 23.0 °C (Predicted) | N/A |

| Density | 1.360 ± 0.06 g/cm³ (Predicted) | N/A |

Synthesis of this compound: The α-Bromination of 4-Ethylacetophenone

The most common and direct route for the synthesis of this compound is the α-bromination of its precursor, 4-ethylacetophenone. This reaction is typically carried out under acidic conditions, which facilitates the formation of an enol intermediate that then reacts with molecular bromine.

Reaction Mechanism: Acid-Catalyzed α-Bromination

The acid-catalyzed α-bromination of a ketone proceeds through a well-established multi-step mechanism. The key to this reaction is the conversion of the ketone to its more nucleophilic enol tautomer.

An In-depth Technical Guide on the Core Physical and Chemical Properties of 2-Bromo-1-(4-ethylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-1-(4-ethylphenyl)ethanone is a vital keto-bromide organic compound with significant applications as a versatile intermediate in the synthesis of a wide array of more complex molecules, particularly within the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its fundamental physical and chemical properties, synthesis, reactivity, and safety protocols. By consolidating key technical data with practical insights, this document serves as an essential resource for laboratory professionals engaged in organic synthesis and drug discovery.

Introduction: A Key Synthetic Building Block

This compound, a substituted acetophenone, belongs to the class of α-haloketones. This structural motif, characterized by a bromine atom positioned on the carbon adjacent (alpha) to a carbonyl group, is the cornerstone of the compound's reactivity.[1] This arrangement makes the alpha-carbon highly electrophilic and susceptible to nucleophilic attack, while also activating the alpha-protons for enolization, rendering it an exceptionally useful and versatile intermediate in organic synthesis.[2][3] Its utility is prominent in the construction of heterocyclic compounds and as a precursor for various pharmaceutical agents.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectroscopic properties of this compound is critical for its effective handling, purification, and characterization.

Physical Properties

The compound typically appears as a light yellow to beige crystalline solid.[4] Key physical data are summarized below for quick reference.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 2-bromo-4'-ethylacetophenone |

| CAS Number | 2632-14-6[5] |

| Molecular Formula | C10H11BrO[5] |

| Molecular Weight | 227.10 g/mol [6] |

| Melting Point | 30-34 °C[4][5] |

| Boiling Point | 289.4±23.0 °C (Predicted)[4] |

| Density | 1.360±0.06 g/cm³ (Predicted)[4] |

| Appearance | White to light yellow/beige crystalline solid[4][5] |

Spectroscopic Data

Spectroscopic analysis provides the definitive structural fingerprint for the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Expected signals would include a characteristic AA'BB' system for the 1,4-disubstituted aromatic ring, a singlet for the brominated methylene protons (-CH₂Br), and a quartet and triplet for the ethyl group protons.

-

¹³C NMR : The spectrum would show distinct signals for the carbonyl carbon, the carbon bearing the bromine, two signals for the inequivalent aromatic carbons, and signals for the carbons of the ethyl group.

-

-

Infrared (IR) Spectroscopy : A prominent, sharp absorption band is expected in the region of 1680-1700 cm⁻¹ corresponding to the carbonyl (C=O) stretching vibration.

-

Mass Spectrometry (MS) : The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in a nearly 1:1 ratio), resulting in two molecular ion peaks (M⁺ and M+2⁺) of almost equal intensity.

Synthesis and Reactivity

The synthetic utility and reaction pathways of this compound are governed by the interplay between the carbonyl group and the adjacent bromo-substituent.

General Synthesis: Electrophilic α-Bromination

The most common method for synthesizing this compound is through the direct α-bromination of its precursor, 1-(4-ethylphenyl)ethanone. This reaction is typically performed under acidic conditions.[7]

Mechanism Insight : The acid catalyst facilitates the tautomerization of the ketone to its enol form. This enol is the active nucleophile that attacks molecular bromine (Br₂).[7] The rate-determining step is the formation of the enol.[8]

Caption: Workflow for the synthesis of this compound.

Experimental Protocol Outline:

-

Dissolution : Dissolve 1-(4-ethylphenyl)ethanone in a suitable solvent like chloroform or acetic acid.[9]

-

Catalysis : Add a catalytic amount of acid (e.g., H₂SO₄ or HBr).[9]

-

Bromination : Slowly add a stoichiometric amount of bromine, often dissolved in the same solvent, while maintaining a controlled temperature (e.g., 0-10 °C) to manage the exothermic reaction.

-

Quenching & Workup : After the reaction is complete (monitored by TLC or GC), the mixture is quenched with a reducing agent (e.g., sodium thiosulfate) to destroy excess bromine. This is followed by an aqueous workup, extraction with an organic solvent, drying, and solvent evaporation.

-

Purification : The crude product is typically purified by recrystallization from a suitable solvent like ethanol.

Key Reactions and Applications

The high reactivity of the α-bromo ketone moiety makes this compound a valuable intermediate.

-

Nucleophilic Substitution : The compound readily reacts with a wide range of nucleophiles (e.g., amines, thiols, carboxylates) via an Sɴ2 mechanism, displacing the bromide ion. This is a primary route for introducing the 4-ethylphenacyl group into other molecules.[3]

-

Synthesis of Heterocycles : It is a key starting material for synthesizing various heterocyclic systems, such as thiazoles (via the Hantzsch thiazole synthesis), imidazoles, and oxazoles, which are common motifs in pharmaceuticals.

-

Formation of α,β-Unsaturated Ketones : Dehydrobromination through reaction with a non-nucleophilic base (e.g., pyridine) can yield the corresponding α,β-unsaturated ketone, another important synthetic intermediate.[8]

Safety, Handling, and Storage

As a lachrymator and irritant, proper safety precautions are mandatory when handling this compound.

-

Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Handling : All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[10] Avoid contact with skin and eyes. In case of exposure, rinse the affected area immediately with plenty of water.[10]

-

Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[10][11] It should be kept away from incompatible materials such as strong bases, amines, and oxidizing agents.[10]

-

Disposal : Dispose of the chemical and its container in accordance with all local, state, and federal regulations. Do not allow it to enter drains or the environment.

Conclusion

This compound is a cornerstone intermediate in modern organic synthesis. Its value is derived from the predictable and versatile reactivity of the α-bromo ketone functional group. A comprehensive understanding of its physical properties, synthetic routes, reaction mechanisms, and safety protocols is essential for its effective and safe utilization in research and development, particularly in the quest for novel therapeutic agents and other high-value chemical entities.

References

A comprehensive list of references providing detailed information on the properties and handling of related chemical compounds.

- An In-depth Technical Guide to the Reactivity of the Alpha-Bromo Ketone in 3-Bromo-2-oxocyclohexanecarboxamide - Benchchem.

- 2-Bromo-1-(4-chloro-3-ethylphenyl)ethanone | C10H10BrClO - PubChem.

- In-Depth Technical Guide to α-Bromo Ketones: Synthesis, Reactivity, and Applications in Drug Discovery - Benchchem.

- Alpha Halogenation of Aldehydes and Ketones | Organic Chemistry Class Notes - Fiveable.

- 1-(4-(2-Bromoethyl)phenyl)ethanone | C10H11BrO - PubChem.

- 22.3: Alpha Halogenation of Aldehydes and Ketones - Chemistry LibreTexts.

- 2-(5-Bromo-2-pyridinyl)-1-(4-ethylphenyl)ethanone | C15H14BrNO - PubChem.

- SAFETY DATA SHEET - Sigma-Aldrich.

- Halogenation Of Ketones via Enols - Master Organic Chemistry.

- Safety data sheet - British Pharmacopoeia.

- Ethanone, 2-broMo-1-(4-ethylphenyl)- - ChemBK.

- 2-Bromo-1-[4-(diethylamino)phenyl]ethanone - PubChem.

- 2-bromo-1-(4-ethylphenyl)ethanone | Sigma-Aldrich.

- 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC - NIH.

- SAFETY DATA SHEET - Fisher Scientific.

- Ethanone, 2-bromo-1-(4-methylphenyl)- - the NIST WebBook.

- 2-BROMO-1-(4-PHENOXYPHENYL)ETHANONE synthesis - ChemicalBook.

- SAFETY DATA SHEET - Fisher Scientific.

- 2 - SAFETY DATA SHEET.

- 2-bromo-1-(4-methoxyphenyl)ethanone - Solubility of Things.

- Synthesis of 2-bromo-1-(4-benzyloxy-phenyl)-ethanone - PrepChem.com.

- 2-BROMO-1-(4-TERT-BUTYL-PHENYL)-ETHANONE | 30095-47-7 - ChemicalBook.

- 1-(3-Bromo-4-ethylphenyl)ethanone | C10H11BrO - PubChem.

- Ethanone, 2-bromo-1-(4-nitrophenyl)- - the NIST WebBook.

- 2-Bromo-1-(4-bromophenyl)ethanone: Comprehensive Overview and Applications.

- 2-Bromo-1-(4-fluorophenyl)ethan-1-one - PubChem.

- 2-Bromo-1-(4-Chlorophenyl)Ethan-1-One: A Versatile Building Block for Organic Synthesis.

- (i) 2-Bromo-1-(4-chlorophenyl)ethanone or... - ResearchGate.

- This compound|2632-14-6|Nanjing Qiangshan.

- This compound, 5 grams.

- (PDF) 2-Bromo-1-(4-methoxyphenyl)ethanone - ResearchGate.

- 42445-46-5|2-Bromo-1-(4-(methylthio)phenyl)ethanone - BLDpharm.

- Ethanone, 2-bromo-1-(4-methylphenyl)- - the NIST WebBook.

- Ethanone, 2-bromo-1-(4-methoxyphenyl)- - the NIST WebBook.

- 2-bromo-1-(4-ethylphenyl)ethanone | Sigma-Aldrich.

- (PDF) 2-Bromo-1-(4-hydroxyphenyl)ethanone - ResearchGate.

- 2-Bromo-1-(4-methylphenyl)ethan-1-ol - PubChem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. chembk.com [chembk.com]

- 5. ååå°æ-ååç»è´¹æé [njqschem.com:8181]

- 6. 1-(4-(2-Bromoethyl)phenyl)ethanone | C10H11BrO | CID 611194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. pharmacopoeia.com [pharmacopoeia.com]

Synthesis pathway for 2-Bromo-1-(4-ethylphenyl)ethanone

An In-depth Technical Guide to the Synthesis of 2-Bromo-1-(4-ethylphenyl)ethanone

This guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound, a valuable α-haloketone intermediate. Designed for researchers and professionals in chemical and pharmaceutical development, this document elucidates the core chemical principles, provides a detailed experimental protocol, and emphasizes critical safety considerations.

Strategic Overview: The Chemistry of α-Bromination

The synthesis of this compound is most directly achieved through the α-bromination of its parent ketone, 4-ethylacetophenone. α-Haloketones are crucial building blocks in organic synthesis, serving as precursors for a wide array of nitrogen, sulfur, and oxygen-containing heterocycles, many of which possess significant biological activity.[1][2]

The core of this transformation lies in the electrophilic substitution at the α-carbon (the carbon atom adjacent to the carbonyl group). The reaction is typically performed under acidic conditions. The acid catalyst facilitates the formation of an enol intermediate, which is the key nucleophilic species that attacks the electrophilic bromine.[1][3] This acid-catalyzed enolization is a cornerstone of carbonyl chemistry; it increases the nucleophilicity of the α-carbon, allowing it to react with a weak electrophile like molecular bromine. Without the catalyst, the reaction is impractically slow.

The mechanism proceeds as follows:

-

Protonation: The carbonyl oxygen is protonated by the acid catalyst (e.g., HBr or H₂SO₄), making the carbonyl carbon more electrophilic.

-

Enolization: A base (e.g., water or the solvent) removes a proton from the α-carbon, leading to the formation of the enol tautomer.

-

Electrophilic Attack: The electron-rich double bond of the enol attacks a bromine molecule (Br₂), adding a bromine atom to the α-carbon and creating a protonated carbonyl intermediate.

-

Deprotonation: The intermediate is deprotonated, regenerating the carbonyl group and yielding the final α-bromo ketone product.

Caption: Acid-catalyzed enolization pathway for α-bromination.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the bromination of substituted acetophenones.[4][5] It is designed to be a self-validating system, where successful execution yields a product whose analytical data align with established values.

Materials and Reagents

All reagents should be of ACS grade or higher and used without further purification. All operations involving bromine must be conducted in a certified chemical fume hood.

| Compound | Formula | MW ( g/mol ) | Amount | Moles | Equivalents | Notes |

| 4-Ethylacetophenone | C₁₀H₁₂O | 148.20 | 10.0 g | 0.0675 | 1.0 | Starting material[6] |

| Bromine (Br₂) | Br₂ | 159.81 | 3.5 mL (10.8 g) | 0.0676 | ~1.0 | Highly corrosive and toxic[7] |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 50 mL | - | - | Solvent and catalyst |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - | - | For neutralization |

| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | As needed | - | - | Drying agent |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~100 mL | - | - | Extraction solvent |

| 95% Ethanol | C₂H₅OH | 46.07 | As needed | - | - | Recrystallization solvent |

Step-by-Step Procedure

Sources

- 1. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. zenodo.org [zenodo.org]

- 4. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 4-Ethylacetophenone | 937-30-4 [chemicalbook.com]

- 7. carlroth.com [carlroth.com]

A Researcher's Guide to the Structural Elucidation and IUPAC Nomenclature of C10H11BrO Isomers

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to systematically determine the specific chemical structure of a compound with the molecular formula C10H11BrO and assign its correct IUPAC name. The inherent ambiguity of a molecular formula—representing potentially hundreds of distinct isomers—necessitates a rigorous, multi-technique analytical approach. This document eschews a rigid template, instead presenting a logical workflow grounded in the principles of modern organic chemistry and spectroscopy.

Part 1: Deconstructing the Molecular Formula - The Isomeric Landscape

The first step in identifying an unknown compound is to extract the maximum possible information from its molecular formula, C10H11BrO.

Degree of Unsaturation (DoU)

The Degree of Unsaturation provides critical insight into the number of rings and/or multiple bonds within a molecule. It is calculated as follows:

DoU = C + 1 - (H/2) - (X/2) + (N/2) DoU = 10 + 1 - (11/2) - (1/2) + (0/2) DoU = 11 - 6 = 5

A DoU of 5 is a powerful clue, strongly suggesting the presence of a substituted benzene ring, which accounts for four degrees of unsaturation (one ring and three double bonds). The remaining degree of unsaturation indicates the presence of an additional ring or a double bond (e.g., C=C or C=O) in the substituent chains.

This initial calculation immediately narrows the structural possibilities from an unmanageable number of acyclic and cyclic structures to those containing an aromatic core. Key isomeric classes could include, but are not limited to:

-

Brominated Aromatic Ketones: e.g., 1-(4-bromophenyl)butan-1-one.

-

Brominated Phenolic Ethers: e.g., 1-bromo-4-butoxybenzene.

-

Brominated Aromatic Alcohols with Unsaturated Side Chains: e.g., 4-bromo-alpha-propylbenzyl alcohol.

-

Brominated Phenyl Ethers with Unsaturated Substituents: e.g., 1-bromo-4-(but-2-en-1-yloxy)benzene.

Part 2: The Analytical Workflow: A Self-Validating Protocol for Structure Elucidation

The definitive identification of a specific isomer requires the synergistic application of several spectroscopic techniques.[1][2][3][4] Each method provides a unique piece of the structural puzzle, and their combined data constitutes a self-validating system for confirming the final structure.

Experimental Protocol 1: Mass Spectrometry (MS)

Objective: To confirm the molecular formula and identify the presence of bromine.

Methodology: High-Resolution Mass Spectrometry (HRMS)

-

Prepare a dilute solution of the analyte in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Infuse the sample into an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer.

-

Acquire the mass spectrum in positive or negative ionization mode.

-

Analyze the resulting spectrum for the exact mass of the molecular ion and its isotopic pattern.

Causality and Interpretation: HRMS provides mass measurements with high precision (typically to several decimal places), allowing for the unambiguous confirmation of a molecule's elemental composition.[5][6][7][8][9] For C10H11BrO, the expected exact mass would be calculated and compared against the experimental value.

Crucially, bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (approximately 50.7% and 49.3%, respectively).[10][11][12][13][14] This results in a characteristic "M" and "M+2" isotopic pattern in the mass spectrum, where two peaks of almost equal intensity are separated by two mass-to-charge units (m/z). The observation of this 1:1 intensity pattern is a definitive signature for the presence of a single bromine atom in the molecule.[11][12][13]

Experimental Protocol 2: Infrared (IR) Spectroscopy

Objective: To identify key functional groups present in the molecule.

Methodology: Attenuated Total Reflectance (ATR) or KBr Pellet IR Spectroscopy

-

Place a small amount of the pure sample (liquid or solid) directly on the ATR crystal or mix with KBr powder and press into a pellet.

-

Acquire the IR spectrum, typically over the range of 4000 to 400 cm⁻¹.

-

Analyze the spectrum for characteristic absorption bands.

Causality and Interpretation: IR spectroscopy probes the vibrational frequencies of bonds within a molecule.[15][16][17][18] Different functional groups have characteristic absorption frequencies. For a C10H11BrO isomer, the key diagnostic regions are:

-

~3200-3600 cm⁻¹ (Broad): Indicates an O-H stretch from an alcohol or phenol.

-

~3000-3100 cm⁻¹: Indicates aromatic and/or vinylic C-H stretching.[19]

-

~2850-3000 cm⁻¹: Indicates aliphatic C-H stretching.[19]

-

~1660-1740 cm⁻¹ (Strong, Sharp): A strong indicator of a carbonyl (C=O) group, suggesting a ketone or aldehyde.[16][19] Conjugation with the aromatic ring typically shifts this absorption to a lower wavenumber (e.g., 1685 cm⁻¹).[19]

-

~1450-1600 cm⁻¹: Aromatic C=C stretching absorptions.[16]

-

~1000-1300 cm⁻¹: C-O stretching, indicative of an ether, alcohol, or ester.[18]

The presence or absence of these key bands allows for the rapid classification of the unknown isomer.

Experimental Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To map the complete carbon-hydrogen framework and establish connectivity.

Methodology: 1D (¹H, ¹³C, DEPT) and 2D (COSY, HMBC) NMR

-

Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a reference standard like tetramethylsilane (TMS).

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum.

-

Acquire DEPT-90 and DEPT-135 spectra to determine carbon multiplicities (CH, CH₂, CH₃).

-

If the structure is not immediately obvious, acquire 2D spectra like ¹H-¹H COSY (to establish proton-proton couplings) and ¹H-¹³C HMBC (to establish long-range proton-carbon correlations).

Causality and Interpretation: NMR is the most powerful tool for structure elucidation in organic chemistry.[20]

-

¹H NMR: Provides information on the chemical environment (chemical shift), number (integration), and neighboring protons (multiplicity) for every unique proton in the molecule.[21][22][23][24][25] Aromatic protons typically appear between 7.0-8.5 ppm, while aliphatic protons appear between 0.5-4.5 ppm.[21][23]

-

¹³C NMR: Shows a signal for each unique carbon atom. The chemical shift indicates the carbon's environment.[26][27][28][29][30] Carbonyl carbons are highly deshielded (>180 ppm), aromatic carbons appear from ~110-160 ppm, and aliphatic carbons are found from ~10-60 ppm.[26][29]

-

DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is crucial for determining the number of hydrogens attached to each carbon.[31][32][33][34][35] A DEPT-135 spectrum will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons are absent.[32][33]

-

2D NMR: These experiments reveal through-bond connectivity. COSY shows which protons are coupled to each other, while HMBC shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting disparate parts of the molecule.

Part 3: Case Study - From Raw Data to IUPAC Name

Hypothetical Analytical Data:

| Technique | Data | Interpretation |

| HRMS | Molecular ion with a 1:1 isotopic cluster at m/z 225.9995 and 227.9974. | Confirms formula C10H11BrO and the presence of one bromine atom. |

| IR | Strong, sharp peak at 1688 cm⁻¹. Peaks at 3080, 2960, 1585 cm⁻¹. No broad peak at 3200-3600 cm⁻¹. | Presence of a conjugated C=O group. No O-H group. Presence of aromatic and aliphatic C-H. |

| ¹³C NMR | 200.1 ppm: (C), 136.5 ppm: (C), 131.9 ppm: (CH), 129.5 ppm: (CH), 127.8 ppm: (C), 35.7 ppm: (CH₂), 17.8 ppm: (CH₂), 13.9 ppm: (CH₃). | 8 unique carbons. One C=O, four aromatic carbons, three aliphatic carbons. |

| DEPT-135 | Positive Peaks: 131.9, 129.5, 13.9 ppm. Negative Peaks: 35.7, 17.8 ppm. | Confirms: 2 aromatic CH, 1 CH₃, 2 CH₂ groups. |

| ¹H NMR | 7.85 ppm (d, 2H): Aromatic, 7.65 ppm (d, 2H): Aromatic, 2.92 ppm (t, 2H): Aliphatic, 1.75 ppm (sextet, 2H): Aliphatic, 1.01 ppm (t, 3H): Aliphatic. | A para-substituted benzene ring. A propyl chain fragment (-CH₂-CH₂-CH₃). |

Synthesizing the Data:

-

Core Structure: The ¹H NMR data showing two doublets, each integrating to 2H, in the aromatic region is a classic signature of a 1,4- (para) disubstituted benzene ring.

-

Functional Group: The IR peak at 1688 cm⁻¹ and the ¹³C NMR signal at 200.1 ppm definitively identify a ketone. The lack of an O-H band in the IR rules out alcohols and phenols.

-

Side Chain: The ¹H NMR signals at 2.92 (triplet), 1.75 (sextet), and 1.01 (triplet) ppm, along with their integrations (2H, 2H, 3H), clearly indicate a propyl group attached to an electron-withdrawing group (the ketone). The ¹³C and DEPT data (CH₂, CH₂, CH₃) confirm this propyl fragment.

-

Assembly: The only way to assemble the fragments (a para-substituted ring, a ketone, and a propyl group) consistent with the formula is to have the ketone linking the propyl chain to the aromatic ring. One substituent on the ring is this butanoyl group, and the other must be the bromine atom. The chemical shifts of the aromatic protons confirm this arrangement.

The elucidated structure is 1-(4-bromophenyl)butan-1-one .[36][37]

Assigning the IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) provides systematic rules for nomenclature.[38][39][40][41][42]

For aromatic compounds, specific rules apply.[43][44][45][46][47]

-

Identify the Principal Functional Group: The ketone has higher priority than the alkyl chain or the halide, so the suffix will be "-one".

-

Identify the Parent Chain: The longest carbon chain containing the principal functional group is a four-carbon chain (butan-). The ketone is at position 1, making the parent name "butan-1-one".

-

Identify Substituents: The substituent attached to the C1 of the butanone chain is a phenyl ring. This phenyl ring is itself substituted with a bromine atom at the para (or 4-) position. This substituent is therefore named "(4-bromophenyl)".

-

Assemble the Full Name: The substituent and its location are placed as a prefix to the parent name. This gives the final, unambiguous IUPAC name: 1-(4-bromophenyl)butan-1-one .

This systematic approach, combining robust analytical protocols with established nomenclature rules, provides a reliable pathway for the definitive identification of any C10H11BrO isomer.

References

-

13-C NMR Chemical Shift Table. (n.d.). Scribd. Retrieved from [Link]

-

13.11: DEPT ¹³C NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts. Retrieved from [Link]

-

How to Find Functional Groups in the IR Spectrum. (2016, March 26). Dummies.com. Retrieved from [Link]

-

13.12 DEPT 13C NMR Spectroscopy. (n.d.). In Organic Chemistry. NC State University Libraries. Retrieved from [Link]

-

6.4: DEPT C-13 NMR Spectroscopy. (2023, February 11). Chemistry LibreTexts. Retrieved from [Link]

-

Gold Book - IUPAC nomenclature. (n.d.). IUPAC. Retrieved from [Link]

-

High-resolution mass spectrometry: more than exact mass. (2020, April 27). Bioanalysis Zone. Retrieved from [Link]

-

NMR Chemical Shift Values Table. (n.d.). Chemistry Steps. Retrieved from [Link]

-

The IUPAC Compendium of Chemical Terminology. (n.d.). IUPAC. Retrieved from [Link]

-

12.7: Interpreting Infrared Spectra. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

-

Isotopes in Mass Spectrometry. (n.d.). Chemistry Steps. Retrieved from [Link]

-

13C NMR Chemical Shifts. (n.d.). Oregon State University. Retrieved from [Link]

-

DEPT NMR: Signals and Problem Solving. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Interpreting IR Spectra. (n.d.). Chemistry Steps. Retrieved from [Link]

-

A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. (2015). Compound Interest. Retrieved from [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. (2025, January 1). Chemistry LibreTexts. Retrieved from [Link]

-

Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. (n.d.). Retrieved from [Link]

-

Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved from [Link]

-

DEPT. (n.d.). Columbia University NMR Core Facility. Retrieved from [Link]

-

IUPAC Color Books. (n.d.). In Wikipedia. Retrieved from [Link]

-

13C Carbon NMR Spectroscopy. (n.d.). Chemistry Steps. Retrieved from [Link]

-

13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. (2014, August 18). Chemistry LibreTexts. Retrieved from [Link]

-

IUPAC Gold Book. (n.d.). IUPAC. Retrieved from [Link]

-

Rule A-12. Substituted Aromatic Compounds. (n.d.). Advanced Chemistry Development. Retrieved from [Link]

-

A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. (2015). Compound Interest. Retrieved from [Link]

-

1H NMR Chemical Shifts. (n.d.). Oregon State University. Retrieved from [Link]

-

IUPAC Gold Book Compendium of Chemical Terminology. (n.d.). Bioregistry. Retrieved from [Link]

-

13C NMR chemical shifts. (n.d.). Science and Fun. Retrieved from [Link]

-

(PDF) HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW. (n.d.). ResearchGate. Retrieved from [Link]

-

Methods for the Elucidation of the Structure of Organic Compounds. (n.d.). Retrieved from [Link]

-

mass spectra - the M+2 peak. (n.d.). Chemguide. Retrieved from [Link]

-

ms isotopes: Br and Cl. (n.d.). St. Benedict & St. John's University. Retrieved from [Link]

-

What Are IUPAC Rules For Aromatic Compound Naming?. (2025, December 21). YouTube. Retrieved from [Link]

-

Molecular Structure Characterisation and Structural Elucidation. (n.d.). Intertek. Retrieved from [Link]

-

Nomenclature of Aromatic Compounds with a Single Substituent. (n.d.). Moodle. Retrieved from [Link]

-

(E)-1-(4-Bromophenyl)but-2-en-1-one. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Organic Compounds Containing Halogen Atoms. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

-

15.1 Naming Aromatic Compounds. (2023, September 20). In Organic Chemistry. OpenStax. Retrieved from [Link]

-

structure elucidation | Interactive session | Spectral analysis. (2020, June 18). YouTube. Retrieved from [Link]

-

H NMR tables. (n.d.). Retrieved from [Link]

-

15.1: Naming Aromatic Compounds. (2024, March 17). Chemistry LibreTexts. Retrieved from [Link]

-

Structure Elucidation in Organic Chemistry - 2016. (2016, January 15). Wiley Analytical Science. Retrieved from [Link]

-

Formula Prediction in HRMS Analysis on LC Q TOF. (2025, March 27). YouTube. Retrieved from [Link]

-

13.4: Chemical Shifts in ¹H NMR Spectroscopy. (2024, October 8). Chemistry LibreTexts. Retrieved from [Link]

-

1-Butanone, 1-(4-bromophenyl)-. (n.d.). PubChem. Retrieved from [Link]

-

1-Pentanone, 1-(4-bromophenyl)-. (n.d.). NIST WebBook. Retrieved from [Link]

-

1-Butanone, 1-(4-bromophenyl)-. (n.d.). US EPA. Retrieved from [Link]

Sources

- 1. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 2. ocw.mit.edu [ocw.mit.edu]

- 3. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 5. bioanalysis-zone.com [bioanalysis-zone.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. measurlabs.com [measurlabs.com]

- 9. m.youtube.com [m.youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. ms isotopes: Br and Cl [employees.csbsju.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. How to Find Functional Groups in the IR Spectrum | dummies [dummies.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Interpreting IR Spectra [chemistrysteps.com]

- 18. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. m.youtube.com [m.youtube.com]

- 21. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 22. compoundchem.com [compoundchem.com]

- 23. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 24. www1.udel.edu [www1.udel.edu]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. scribd.com [scribd.com]

- 27. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 28. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 29. compoundchem.com [compoundchem.com]

- 30. science-and-fun.de [science-and-fun.de]

- 31. chem.libretexts.org [chem.libretexts.org]

- 32. 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 33. chem.libretexts.org [chem.libretexts.org]

- 34. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]

- 35. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 36. 1-Butanone, 1-(4-bromophenyl)- | C10H11BrO | CID 78680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 37. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 38. Gold Book [iupac.qmul.ac.uk]

- 39. goldbook.iupac.org [goldbook.iupac.org]

- 40. IUPAC Color Books - Wikipedia [en.wikipedia.org]

- 41. old.goldbook.iupac.org [old.goldbook.iupac.org]

- 42. Bioregistry - IUPAC Gold Book Compendium of Chemical Terminology [bioregistry.io]

- 43. acdlabs.com [acdlabs.com]

- 44. youtube.com [youtube.com]

- 45. Nomenclature of Aromatic Compounds with a Single Substituent [moodle.tau.ac.il]

- 46. 15.1 Naming Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 47. chem.libretexts.org [chem.libretexts.org]

Characterization of alpha-bromo-4-ethylacetophenone

An In-Depth Technical Guide to the Characterization of α-Bromo-4-ethylacetophenone

Abstract

This technical guide provides a comprehensive framework for the characterization of α-bromo-4-ethylacetophenone (CAS No. 2632-14-6), a key intermediate in pharmaceutical and organic synthesis.[1] Addressed to researchers, chemists, and drug development professionals, this document moves beyond procedural outlines to deliver an integrated understanding of the molecule's properties, synthesis, purification, and detailed analytical characterization. We delve into the causality behind methodological choices, ensuring that each protocol is presented as a self-validating system. Core analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are detailed with step-by-step protocols and interpretive guidance. This guide is grounded in authoritative references to ensure scientific integrity and practical applicability in a research and development setting.

Introduction and Strategic Importance

α-Bromo-4-ethylacetophenone, with the chemical formula C₁₀H₁₁BrO, is a substituted acetophenone derivative.[1] Its strategic importance lies in the reactive α-bromoketone moiety, which serves as a versatile electrophilic site for a wide range of nucleophilic substitution and condensation reactions.[2] This reactivity makes it an invaluable building block for the synthesis of complex heterocyclic compounds, functionalized molecules, and pharmacologically active agents.[3][4] A thorough and accurate characterization of this intermediate is paramount, as the purity and structural integrity of starting materials directly impact the yield, safety, and efficacy of the final products in drug discovery and materials science.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is essential for its handling, storage, and application in synthetic protocols. The key properties of α-bromo-4-ethylacetophenone are summarized below.

| Property | Value | Source |

| CAS Number | 2632-14-6 | [1][5] |

| Molecular Formula | C₁₀H₁₁BrO | [1][5] |

| Molecular Weight | 227.1 g/mol | [1][5] |

| IUPAC Name | 2-bromo-1-(4-ethylphenyl)ethanone | [1] |

| Melting Point | 33-34 °C | [5] |

| Boiling Point | 289.4±23.0 °C (Predicted) | [5] |

| LogP | 2.82660 | [1] |

Synthesis and Purification: A Validated Workflow

The quality of analytical data is contingent on the purity of the sample. The most common route to α-bromo-4-ethylacetophenone is the selective α-bromination of its precursor, 4-ethylacetophenone.

Synthesis Principle: Acid-Catalyzed Enolization

The selective bromination at the α-carbon is typically achieved under acidic conditions. The acid catalyzes the tautomerization of the ketone to its enol form. This enol intermediate then acts as a nucleophile, attacking the brominating agent. This mechanism favors substitution at the α-carbon over electrophilic substitution on the activated aromatic ring.[6]

Recommended Synthesis Protocol

This protocol is adapted from established methods for the α-bromination of substituted acetophenones.[5][7]

Materials:

-

4'-Ethylacetophenone (CAS 937-30-4)[1]

-

Phenyltrimethylammonium tribromide (PTT) or Pyridinium hydrobromide perbromide[5][7]

-

Anhydrous Tetrahydrofuran (THF) or Glacial Acetic Acid[5][7]

-

Diethyl ether

-

Saturated brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4'-ethylacetophenone (1 equivalent) in anhydrous THF or glacial acetic acid.[5]

-

Cool the solution to 0 °C in an ice bath. This is crucial to control the reaction rate and minimize the formation of dibrominated side products.[5][6]

-

Slowly add the brominating agent (e.g., PTT, 1.0-1.1 equivalents) in portions. A slight excess of the brominating agent ensures complete conversion of the starting material.[6][7]

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 20-60 minutes.[5]

-

Reaction Monitoring (Self-Validation): Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot is consumed. This prevents over-bromination and ensures optimal yield.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.[5]

-

Dilute the residue with diethyl ether (or other suitable non-polar solvent) and wash sequentially with water (3x) and saturated brine solution. This removes water-soluble byproducts and inorganic salts.[5]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under vacuum to yield the crude product.[5]

Purification by Recrystallization

Crude α-bromoacetophenones can contain colored impurities from the bromination reaction.[6] Recrystallization is the most effective method for purification.

Protocol:

-

Dissolve the crude product in a minimal amount of a hot solvent, such as ethanol or a mixed solvent system like ethanol-water.[8] The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[8]

-

Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.[6][9]

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

If crystals do not form, scratch the inside of the flask with a glass rod or add a seed crystal to induce nucleation.[8]

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Caption: Workflow for the synthesis and purification of α-bromo-4-ethylacetophenone.

Spectroscopic Characterization

Spectroscopic analysis provides unambiguous confirmation of the chemical structure, identity, and purity of the synthesized compound.

Caption: Core spectroscopic techniques for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For α-bromo-4-ethylacetophenone, both ¹H and ¹³C NMR are essential.

Protocol (Sample Preparation):

-

Accurately weigh 10-20 mg of the purified compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a clean, dry NMR tube.

-

Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR - Expected Data and Interpretation: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected signals for α-bromo-4-ethylacetophenone are based on its structure and data from analogous compounds.[10][11]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~1.25 | Triplet (t) | 3H | -CH₂CH₃ | Coupled to the adjacent CH₂ group (2 protons), follows n+1 rule (2+1=3). |

| ~2.75 | Quartet (q) | 2H | -CH₂ CH₃ | Coupled to the adjacent CH₃ group (3 protons), follows n+1 rule (3+1=4). |

| ~4.45 | Singlet (s) | 2H | -COCH₂ Br | Protons on the α-carbon. No adjacent protons, hence a singlet. Deshielded by the adjacent carbonyl and bromine. |

| ~7.30 | Doublet (d) | 2H | Ar-H | Aromatic protons ortho to the ethyl group. |

| ~7.90 | Doublet (d) | 2H | Ar-H | Aromatic protons ortho to the carbonyl group. Deshielded by the electron-withdrawing carbonyl. |

¹³C NMR - Expected Data and Interpretation: The ¹³C NMR spectrum reveals the number of unique carbon environments.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~15 | -CH₂CH₃ | Standard aliphatic carbon signal. |

| ~29 | -CH₂ CH₃ | Standard aliphatic carbon signal. |

| ~35 | -COCH₂ Br | α-carbon, deshielded by electronegative bromine and carbonyl group. |

| ~128 | Ar-C | Aromatic carbons. |

| ~130 | Ar-C | Aromatic carbons. |

| ~135 | Ar-C (quaternary) | Aromatic carbon attached to the carbonyl group. |

| ~152 | Ar-C (quaternary) | Aromatic carbon attached to the ethyl group. |

| ~191 | C =O | Carbonyl carbon, highly deshielded and characteristic of ketones. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Protocol (Sample Preparation - ATR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Place a small amount of the solid purified sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact.

-

Acquire the spectrum.

Key IR Absorptions and Interpretation: The IR spectrum provides a clear fingerprint of the key functional groups.[12][13][14]

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Rationale |

| 3100-3000 | Medium | Aromatic C-H Stretch | Characteristic of C-H bonds on the benzene ring. |

| 2980-2850 | Medium | Aliphatic C-H Stretch | Corresponding to the C-H bonds of the ethyl and methylene groups. |

| ~1700 | Strong | Ketone C=O Stretch | A very strong and sharp absorption characteristic of an aryl ketone. Conjugation with the aromatic ring slightly lowers the frequency compared to a simple aliphatic ketone. |

| ~1600 | Medium-Strong | Aromatic C=C Stretch | Characteristic of the benzene ring skeletal vibrations. |

| ~550 | Medium-Strong | C-Br Stretch | Indicates the presence of an alkyl bromide. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and valuable information about the molecule's structure through its fragmentation pattern.

Protocol (Sample Introduction): The sample can be introduced via various methods, including Direct Infusion, Gas Chromatography (GC-MS), or Liquid Chromatography (LC-MS). Electron Ionization (EI) is a common method for this type of molecule.

Expected Data and Interpretation: The mass spectrum will confirm the molecular weight and the presence of bromine.[5][15]

| m/z (Mass-to-Charge Ratio) | Relative Intensity | Assignment | Rationale |

| 227 / 229 | M⁺, [M+2]⁺ | Molecular Ion | The two peaks of roughly equal intensity are the definitive signature of a molecule containing one bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).[5] |

| 148 | Fragment | [M - CH₂Br]⁺ | Loss of the bromomethyl radical. |

| 133 | Fragment | [M - CH₂Br - CH₃]⁺ | Subsequent loss of a methyl radical from the ethyl group. This fragment corresponds to the acylium ion of 4-ethylbenzoic acid. |

| 105 | Fragment | [C₆H₄-C₂H₅]⁺ | Ethylbenzene cation fragment. |

Safety and Handling

Proper handling is critical due to the hazardous nature of α-halo ketones.

-

Hazards: α-Bromo-4-ethylacetophenone is expected to be a skin, eye, and respiratory irritant.[16][17][18] Many α-bromoacetophenones are potent lachrymators (tear-inducing agents).[19]

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and appropriate chemical-resistant gloves.[16]

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[19][20]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[20]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

The characterization of α-bromo-4-ethylacetophenone is a multi-faceted process requiring a synergistic application of synthetic, purification, and analytical techniques. By following the validated protocols for synthesis and purification, researchers can obtain high-purity material suitable for analysis. The subsequent application of NMR, IR, and MS provides an unambiguous confirmation of the compound's structure and purity. This guide serves as a robust framework for ensuring the quality and integrity of this vital chemical intermediate, thereby supporting the advancement of research and development in the chemical and pharmaceutical sciences.

References

-

The Role of 2-Bromo-4'-methylacetophenone in Advanced Organic Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Synthesis of alpha-bromo-4-hydroxyacetophenone . PrepChem.com. Available at: [Link]

-

2-Bromo-4'-methylacetophenone | C9H9BrO | CID 69272 . PubChem. Available at: [Link]

-

4'-Ethylacetophenone | C10H12O | CID 13642 . PubChem. Available at: [Link]

- Process for preparation of alpha-bromo-4-nitro-acetophenone-hexamethyl-enetetramine addition compound. Google Patents.

-

Synthesis and Reactivity of α-Bromo-4-(difluoromethylthio)acetophenone . ResearchGate. Available at: [Link]

-

Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates . National Institutes of Health (NIH). Available at: [Link]

-

Ethanone, 2-bromo-1-(4-methylphenyl)- . NIST WebBook. Available at: [Link]

-

The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity . MDPI. Available at: [Link]

-

General Experimental . The Royal Society of Chemistry. Available at: [Link]

-

A Novel Selective Method for the Synthesis of α‐Bromoacetophenone and α,α‐ Dibromoacetophenone Using NaBr/K2S2O8 . ResearchGate. Available at: [Link]

- A kind of synthetic method of α-bromoacetophenone compound. Google Patents.

-

synthesis of Alpha-Bromoacetophenone | Phenacyl Bromide Preparation Step-by-Step . YouTube. Available at: [Link]

-

Ethanone, 1-(4-bromophenyl)- . NIST WebBook. Available at: [Link]

-

Acetophenone, 3-bromo- . Organic Syntheses Procedure. Available at: [Link]

-

the spectroscopic analysis of 2,4'-dibromoacetophenone moleculeby using quantum chemical calculations . ResearchGate. Available at: [Link]

-

IR Spectrum analysis of p-bromoacetanilide: Spectrum recorded in solution using CCl4 solvent Explanation . Course Hero. Available at: [Link]

-

p-ACETYL-α-BROMOHYDROCINNAMIC ACID . Organic Syntheses Procedure. Available at: [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. Unveiling the Versatility of 4'-Bromo-3'-methylacetophenone: A Catalyst for Innovation in Chemical Synthesis and Application_Chemicalbook [chemicalbook.com]

- 4. guidechem.com [guidechem.com]

- 5. 2-bromo-4-ethylacetophenone CAS#: 2632-14-6 [m.chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. prepchem.com [prepchem.com]

- 10. 2-Bromo-4'-methylacetophenone(619-41-0) 1H NMR [m.chemicalbook.com]

- 11. 4-Ethylacetophenone(937-30-4) 1H NMR spectrum [chemicalbook.com]

- 12. 2-Bromo-4'-methylacetophenone | C9H9BrO | CID 69272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 2-Bromo-4'-methylacetophenone(619-41-0) IR Spectrum [m.chemicalbook.com]

- 14. sajaipuriacollege.ac.in [sajaipuriacollege.ac.in]

- 15. 4-Ethylacetophenone(937-30-4) MS spectrum [chemicalbook.com]

- 16. fishersci.com [fishersci.com]

- 17. WERCS Studio - Application Error [assets.thermofisher.com]

- 18. beta.lakeland.edu [beta.lakeland.edu]

- 19. fishersci.com [fishersci.com]

- 20. fishersci.com [fishersci.com]

Spectral data (NMR, IR, MS) of 2-Bromo-1-(4-ethylphenyl)ethanone

An In-Depth Guide to the Spectral Analysis of 2-Bromo-1-(4-ethylphenyl)ethanone

Authored by a Senior Application Scientist

Abstract

This compound is an α-bromo ketone, a class of compounds highly valued as versatile synthetic intermediates, particularly in the construction of pharmaceuticals and other complex organic molecules.[1][2] Their utility stems from the dual reactivity conferred by the carbonyl group and the adjacent, electrophilic carbon bearing a bromine atom.[2] A precise and unambiguous structural confirmation is paramount for any research or development involving this compound. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. We will move beyond a mere presentation of data, delving into the causal relationships between molecular structure and spectral output, detailing field-proven experimental protocols, and grounding our interpretations in authoritative spectroscopic principles.

Molecular Structure and Analytical Workflow

The analytical challenge is to confirm the structure of this compound, which comprises a para-substituted aromatic ring, a ketone, an ethyl group, and a brominated α-carbon. Each of these features imparts a unique and identifiable signature in NMR, IR, and MS spectra. Our analytical workflow is designed to obtain orthogonal data, where each technique validates the findings of the others, ensuring the highest confidence in structural elucidation.

Caption: Overall analytical workflow for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed map of the carbon-hydrogen framework. For this compound, we anticipate distinct signals for the aromatic protons, the methylene protons adjacent to the carbonyl, and the protons of the ethyl group.

Predicted ¹H NMR Spectral Data

The chemical environment of each proton dictates its resonance frequency (chemical shift). The electron-withdrawing carbonyl group and bromine atom will deshield adjacent protons, shifting them downfield. The ethyl group attached to the aromatic ring will show a characteristic triplet-quartet pattern due to spin-spin coupling.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |

| Ar-H (ortho to C=O) | 7.90 | Doublet (d) | 2H | Deshielded by the anisotropic effect of the adjacent carbonyl group. |

| Ar-H (meta to C=O) | 7.30 | Doublet (d) | 2H | Less deshielded than ortho protons, coupled to ortho protons. |

| -C(=O)CH ₂Br | 4.40 | Singlet (s) | 2H | Strongly deshielded by both the adjacent carbonyl and the electronegative bromine atom. |

| -CH ₂CH₃ | 2.70 | Quartet (q) | 2H | Aliphatic protons adjacent to the aromatic ring, split by the methyl protons. |

| -CH₂CH ₃ | 1.25 | Triplet (t) | 3H | Aliphatic methyl protons, split by the methylene protons. |

Note: Predictions are based on data from analogous compounds such as 4-ethylacetophenone and 2-bromo-1-phenylethanone.[3][4][5]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will confirm the carbon backbone, with the carbonyl carbon being the most downfield signal.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C =O | 190.5 | Ketone carbonyl carbon, highly deshielded. |

| Ar-C (quaternary, attached to C=O) | 135.0 | Aromatic quaternary carbon, deshielded by the carbonyl. |

| Ar-C (quaternary, attached to ethyl) | 149.0 | Aromatic quaternary carbon, deshielded by alkyl substituent. |

| Ar-C H (ortho to C=O) | 128.5 | Aromatic methine carbons. |

| Ar-C H (meta to C=O) | 128.0 | Aromatic methine carbons. |

| -C(=O)C H₂Br | 30.5 | Alpha-carbon, deshielded by bromine and the carbonyl group. |

| -C H₂CH₃ | 29.0 | Aliphatic methylene carbon. |

| -CH₂C H₃ | 15.0 | Aliphatic methyl carbon. |

Note: Predictions are based on data from analogous compounds.[6]

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures data integrity.

-

Sample Preparation: Dissolve ~10-20 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical; CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its single residual peak at 7.26 ppm for ¹H NMR.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse ¹H spectrum.

-

Validation: Ensure the residual solvent peak (CDCl₃ at 7.26 ppm) is correctly referenced. Integrate all signals; the ratio should correspond to the number of protons (2:2:2:2:3).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This simplifies the spectrum to single lines for each unique carbon.

-

Validation: The number of observed peaks should match the number of unique carbons in the molecule (9 expected, assuming aromatic meta/ortho carbons are equivalent).

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups. The spectrum is dominated by a strong carbonyl (C=O) stretch, which is diagnostic for ketones.

Key IR Absorption Bands

The position of the C=O stretching frequency is sensitive to its electronic environment. Conjugation with the aromatic ring and the presence of an electronegative α-substituent both influence this value.[7][8]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Rationale |

| ~3050 | Medium-Weak | Aromatic C-H Stretch | Characteristic of sp² C-H bonds on the benzene ring.[8] |

| ~2970, ~2870 | Medium | Aliphatic C-H Stretch | Asymmetric and symmetric stretching of the ethyl and methylene groups. |

| ~1695 | Strong, Sharp | C=O Stretch | The α-bromine atom's electron-withdrawing inductive effect typically increases the C=O frequency compared to a simple alkyl ketone, while conjugation with the phenyl ring lowers it from the ~1715 cm⁻¹ baseline.[1][7][8] |

| ~1605, ~1480 | Medium-Weak | Aromatic C=C Stretch | Skeletal vibrations of the benzene ring. |

| ~1260 | Medium | C-C(=O)-C Stretch | Stretching vibration of the ketone backbone. |

| ~650 | Medium | C-Br Stretch | Characteristic absorption for alkyl bromides. |

Experimental Protocol: FTIR Data Acquisition

-

Sample Preparation (Thin Film):

-

Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane).

-

Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the analyte. This method is fast and avoids potential interactions with mulling agents.

-

-

Data Acquisition:

-

Validation: First, acquire a background spectrum of the clean, empty sample compartment. This is crucial to subtract atmospheric H₂O and CO₂ absorptions from the sample spectrum.

-

Place the prepared salt plate in the spectrometer and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the compound's fragmentation pattern, which acts as a molecular fingerprint. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in a ~1:1 ratio), provides a highly distinctive isotopic signature.[9][10]

Predicted Mass Spectrum Data

| m/z Value | Predicted Relative Intensity (%) | Ion Assignment | Rationale for Formation |

| 226 / 228 | Moderate | [M]⁺˙ / [M+2]⁺˙ | Molecular ion and its isotope peak. The ~1:1 ratio is a definitive indicator of a single bromine atom.[9] |

| 147 | High | [M - Br]⁺ | Loss of a bromine radical via α-cleavage, forming a stable acylium ion. This is often the base peak.[11][12] |

| 119 | High | [C₈H₇O]⁺ or [C₉H₁₁]⁺ | Loss of CO from the m/z 147 fragment, or loss of the acetyl group from the molecular ion. |

| 105 | Moderate | [C₇H₅O]⁺ | Benzoyl cation, from cleavage of the ethyl group and subsequent rearrangement. |

| 91 | Moderate | [C₇H₇]⁺ | Tropylium ion, a common and stable fragment from alkylbenzenes. |

Fragmentation Pathway

The primary fragmentation pathway for α-bromo ketones is initiated by the cleavage of the C-Br bond, which is weakened by the adjacent carbonyl group.[11][12]

Caption: Primary fragmentation pathway of the target molecule.

Experimental Protocol: EI-MS Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) via direct infusion or through a GC inlet. The GC-MS approach provides an additional layer of purification and validation via retention time.

-

Ionization: Utilize Electron Impact (EI) ionization at 70 eV. This is a standard, high-energy method that reliably induces reproducible fragmentation, essential for library matching and structural interpretation.[13]

-

Analysis: Use a quadrupole or time-of-flight (TOF) analyzer to separate the ions.

-

Validation: Calibrate the mass analyzer using a known standard (e.g., PFTBA) before the run to ensure high mass accuracy. Check for the characteristic M/M+2 isotope pattern for bromine to confirm its presence.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and definitive characterization of this compound. ¹H and ¹³C NMR spectroscopy elucidates the complete carbon-hydrogen framework. IR spectroscopy confirms the presence of critical functional groups, particularly the α-bromoketone moiety. Mass spectrometry provides the molecular weight and a distinct fragmentation pattern, with the bromine isotope signature serving as a powerful diagnostic tool. The integrated application of these techniques, guided by sound experimental protocols and expert interpretation, ensures the unequivocal structural verification required for advanced research and development in the chemical and pharmaceutical sciences.

References

-

Jones, R. N., Forbes, W. F., & Mueller, W. A. (1957). The Infrared Carbonyl Stretching Bands of Ring Substituted Acetophenones. Canadian Journal of Chemistry. [Link]

-

Fuson, N., Josien, M., & Shelton, E. M. (1954). Infrared Spectra and Synthesis of Some Acetophenone Derivatives. Journal of Chemical & Engineering Data. [Link]

-

StudyRaid. (n.d.). Understand IR Spectroscopy Features of Acetophenone. StudyRaid. [Link]

-

NIST. (n.d.). Ethanone, 2-bromo-1-phenyl-. NIST Chemistry WebBook. [Link]

-

PubChem. (n.d.). 4'-Ethylacetophenone. National Center for Biotechnology Information. [Link]

-

Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. [Link]

-

Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. [Link]

-